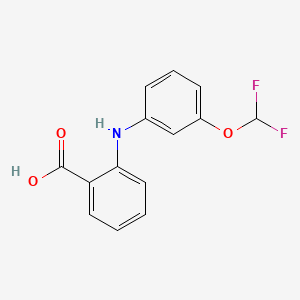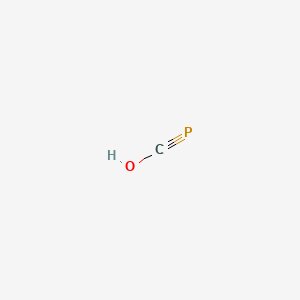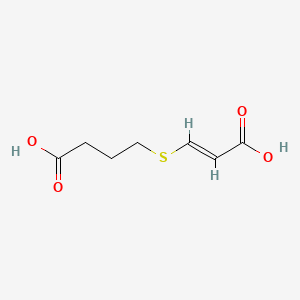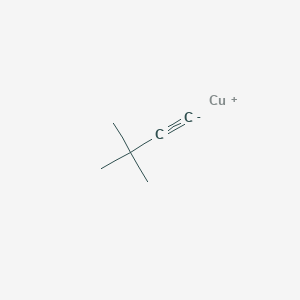
1-Butyl-3-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N. It is a derivative of pyrrole, where the hydrogen atoms at positions 1 and 3 are replaced by butyl and methyl groups, respectively. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of 1,4-dicarbonyl compounds with primary amines under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the electron-rich pyrrole ring, it readily undergoes electrophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine), sulfonyl chlorides, and benzoyl chloride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products:
Electrophilic Substitution: Substituted pyrroles with various functional groups at the 2, 4, and 5 positions.
Oxidation: Oxidized pyrrole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyrrole derivatives with hydrogenated rings.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-1H-pyrrole has diverse applications in scientific research:
Wirkmechanismus
1-Butyl-3-methyl-1H-pyrrole can be compared with other pyrrole derivatives:
1-Methyl-1H-pyrrole: Similar in structure but lacks the butyl group, making it less hydrophobic and less reactive in certain conditions.
1-Butyl-1H-pyrrole: Lacks the methyl group, which affects its steric properties and reactivity.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, increasing its steric hindrance and altering its reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrrole
- 1-Butyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Eigenschaften
CAS-Nummer |
50691-33-3 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-butyl-3-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-3-4-6-10-7-5-9(2)8-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
FVBSUVNLJBVTLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



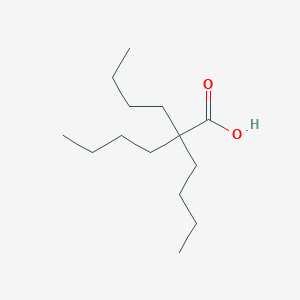
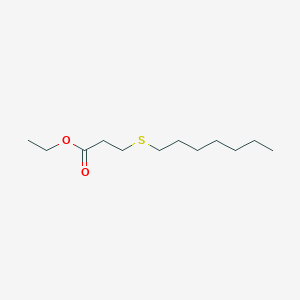
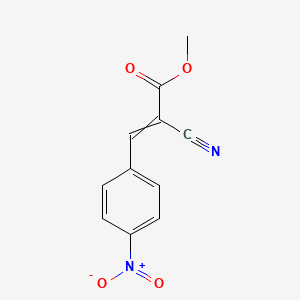

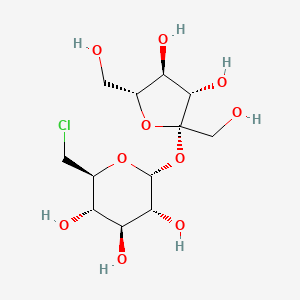
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
